

6-Bromoquinoline-3-carbonitrile: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **6-Bromoquinoline-3-carbonitrile**

Cat. No.: **B1510073**

[Get Quote](#)

For researchers, scientists, and drug development professionals, **6-Bromoquinoline-3-carbonitrile** is a valuable heterocyclic building block with potential applications in medicinal chemistry and materials science. This in-depth technical guide provides comprehensive information on its price, synthesis, and potential biological significance.

Physicochemical Properties and Pricing

6-Bromoquinoline-3-carbonitrile is a solid with a molecular weight of 233.07 g/mol and a chemical formula of $C_{10}H_5BrN_2$.^[1] It is characterized by the presence of a quinoline core substituted with a bromine atom at the 6-position and a nitrile group at the 3-position. This substitution pattern imparts specific electronic and steric properties that make it an attractive starting material for the synthesis of more complex molecules.

For researchers planning to acquire this compound, the following table summarizes pricing information from a key supplier. Prices are subject to change and may vary based on purity and quantity.

Supplier	Quantity	Price (EUR)	Purity
CymitQuimica	250 mg	€46.00	98%
1 g	€94.00	98%	
5 g	€411.00	98%	
10 g	€784.00	98%	
25 g	€1,373.00	98%	

Synthesis and Experimental Protocols

While a specific, detailed protocol for the synthesis of **6-Bromoquinoline-3-carbonitrile** is not readily available in the public domain, a plausible synthetic route can be devised based on established methodologies for the synthesis of substituted quinolines and quinoline-3-carbonitriles. A common and effective method involves the Vilsmeier-Haack reaction followed by a cyanation step.

Proposed Synthetic Pathway:

A potential synthetic route could start from 4-bromoaniline, which would first be acetylated to form 4-bromoacetanilide. This intermediate would then undergo a Vilsmeier-Haack reaction to yield 2-chloro-6-bromoquinoline-3-carbaldehyde. Subsequent conversion of the aldehyde to an oxime, followed by dehydration, would furnish the desired **6-Bromoquinoline-3-carbonitrile**.

General Experimental Protocol (based on related syntheses):

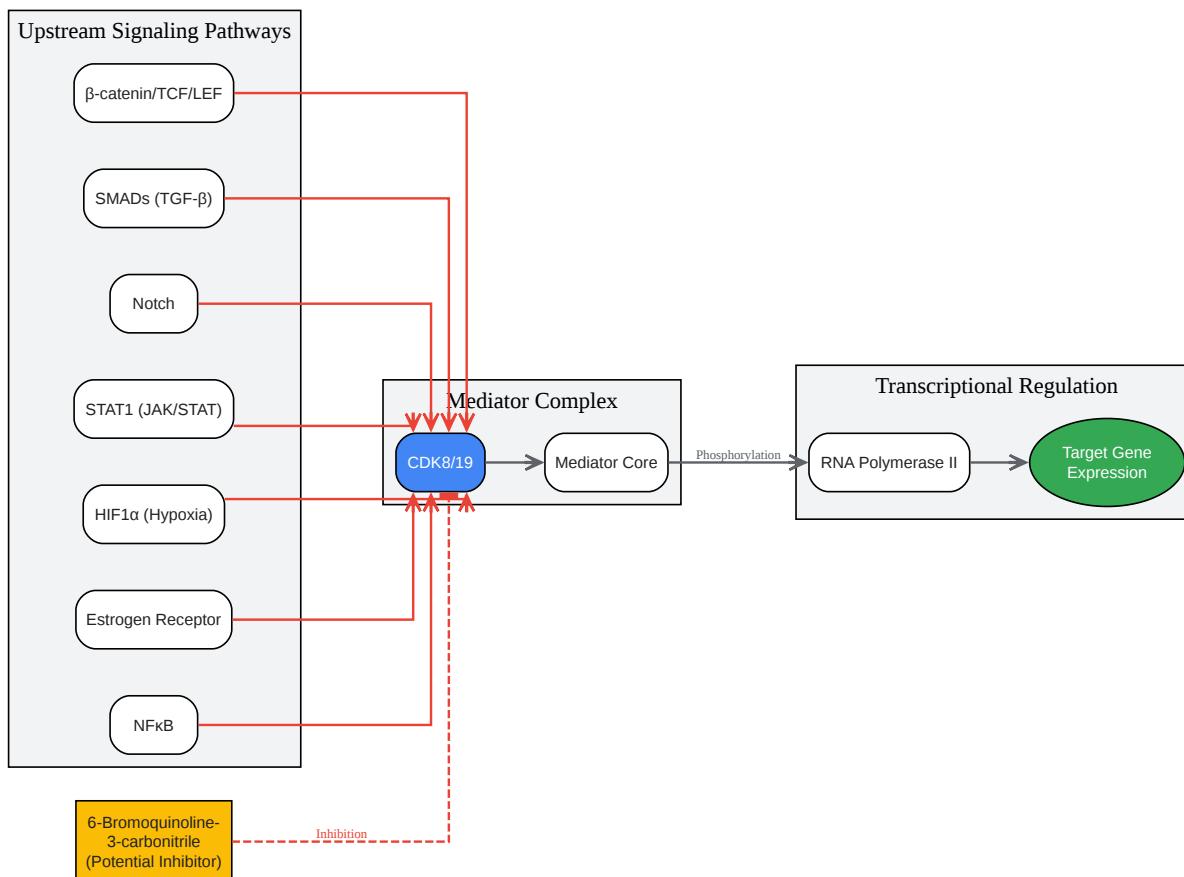
Step 1: Synthesis of 2-Chloro-6-bromoquinoline-3-carbaldehyde (via Vilsmeier-Haack Reaction)

- To a stirred solution of N,N-dimethylformamide (DMF) at 0°C, slowly add phosphorus oxychloride (POCl_3).
- After the formation of the Vilsmeier reagent, add 4-bromoacetanilide portion-wise, maintaining the temperature below 5°C.

- Slowly warm the reaction mixture to room temperature and then heat to 80-90°C for several hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).
- The precipitated product, 2-chloro-6-bromoquinoline-3-carbaldehyde, is collected by filtration, washed with water, and dried.

Step 2: Synthesis of **6-Bromoquinoline-3-carbonitrile**

- Dissolve 2-chloro-6-bromoquinoline-3-carbaldehyde in a suitable solvent such as ethanol or methanol.
- Add hydroxylamine hydrochloride and a base (e.g., sodium acetate or pyridine) to the solution.
- Reflux the mixture for several hours to form the corresponding oxime.
- After cooling, the oxime can be isolated.
- The dried oxime is then treated with a dehydrating agent, such as acetic anhydride or thionyl chloride, to yield **6-Bromoquinoline-3-carbonitrile**.
- The final product is purified by recrystallization or column chromatography.


Biological Significance and Signaling Pathways

The quinoline-6-carbonitrile scaffold has been identified as a crucial component in the development of inhibitors for Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19).^[2] These kinases are key components of the Mediator complex, a multiprotein assembly that regulates gene transcription. The Mediator complex acts as a bridge between gene-specific transcription factors and the RNA polymerase II machinery.

Inhibition of CDK8/19 can modulate the activity of several important signaling pathways that are often dysregulated in cancer and other diseases.^[2] These pathways include:

- β -catenin/TCF/LEF: A central pathway in development and cancer.
- SMADs: Key mediators of TGF- β signaling, involved in cell growth, differentiation, and apoptosis.
- Notch: A highly conserved signaling pathway that regulates cell fate decisions.
- STAT1: A critical component of the JAK/STAT signaling pathway, involved in immunity and inflammation.
- HIF1 α : A master regulator of the cellular response to hypoxia.
- Estrogen Receptor (ER): A key driver in a significant proportion of breast cancers.
- NF κ B: A pivotal regulator of inflammatory and immune responses.

The following diagram illustrates the central role of the CDK8/19-Mediator complex in integrating signals from these diverse pathways to regulate gene transcription.

[Click to download full resolution via product page](#)

CDK8/19-Mediator Complex Signaling Pathways

Safety and Handling

As with all laboratory chemicals, **6-Bromoquinoline-3-carbonitrile** should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is intended for research use only and is not for human or veterinary use. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cymitquimica.com [cymitquimica.com]
- 2. A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [6-Bromoquinoline-3-carbonitrile: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1510073#price-per-gram-of-6-bromoquinoline-3-carbonitrile\]](https://www.benchchem.com/product/b1510073#price-per-gram-of-6-bromoquinoline-3-carbonitrile)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com